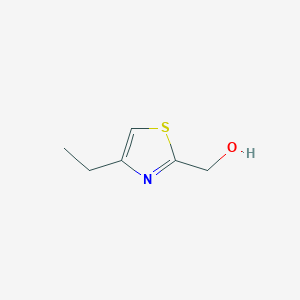

(4-Etiltiazol-2-il)metanol

Descripción general

Descripción

(4-Ethylthiazol-2-yl)methanol is a heterocyclic organic compound that features a thiazole ring substituted with an ethyl group at the fourth position and a hydroxymethyl group at the second position. Thiazole derivatives are known for their diverse biological activities and are found in various natural and synthetic compounds .

Aplicaciones Científicas De Investigación

(4-Ethylthiazol-2-yl)methanol has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

Thiazole derivatives, which include this compound, have been found to exhibit a wide range of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

For instance, they can bind to receptors for acetylcholine, serotonin, GABA, and the NMDA receptors for glutamate . The interaction of these compounds with their targets leads to changes in the function of these targets, thereby exerting their biological effects .

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biochemical pathways due to their diverse biological activities . For example, they may be involved in the synthesis of neurotransmitters such as acetylcholine .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of (4-Ethylthiazol-2-yl)methanol.

Result of Action

For instance, they have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Análisis Bioquímico

Biochemical Properties

They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Cellular Effects

Thiazoles have been found to have a wide range of effects on various types of cells and cellular processes . For instance, some thiazole derivatives have shown growth inhibition activity against certain cancer cell lines .

Molecular Mechanism

Thiazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that methanol, a related compound, can undergo changes over time in laboratory settings, including degradation .

Dosage Effects in Animal Models

It is known that the effects of related compounds can vary with dosage .

Metabolic Pathways

Methanol, a related compound, is known to be involved in several metabolic pathways .

Transport and Distribution

Methanol, a related compound, is known to be transported and distributed within cells and tissues .

Subcellular Localization

Rna molecules, which can interact with thiazoles, are known to be localized to specific subcellular regions through interactions with RNA regulatory elements and RNA binding proteins .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethylthiazol-2-yl)methanol typically involves the reaction of 4-ethylthiazole with formaldehyde under basic conditions. The reaction proceeds via nucleophilic addition of the thiazole nitrogen to the carbonyl carbon of formaldehyde, followed by reduction to yield the hydroxymethyl derivative .

Industrial Production Methods: the general approach involves the use of catalytic processes and optimized reaction conditions to achieve high yields and purity .

Types of Reactions:

Oxidation: (4-Ethylthiazol-2-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form the corresponding thiazole derivative with a methyl group instead of a hydroxymethyl group.

Substitution: The hydroxymethyl group can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Acyl chlorides, alkyl halides, and other nucleophiles.

Major Products:

Oxidation: Aldehydes, carboxylic acids.

Reduction: Methyl-substituted thiazole derivatives.

Substitution: Esters, ethers, and other substituted derivatives.

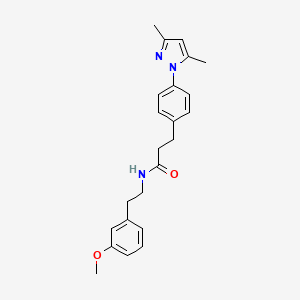

Comparación Con Compuestos Similares

(4-Methylthiazol-2-yl)methanol: Similar structure but with a methyl group instead of an ethyl group.

(4-Phenylthiazol-2-yl)methanol: Contains a phenyl group at the fourth position instead of an ethyl group.

(4-Isopropylthiazol-2-yl)methanol: Features an isopropyl group at the fourth position.

Uniqueness: (4-Ethylthiazol-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs. The presence of the ethyl group enhances its lipophilicity and potentially its ability to cross biological membranes .

Propiedades

IUPAC Name |

(4-ethyl-1,3-thiazol-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NOS/c1-2-5-4-9-6(3-8)7-5/h4,8H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTLVQPDWGASDMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CSC(=N1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-chloro-5-nitrophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2489837.png)

![N-(2H-1,3-benzodioxol-5-yl)-1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2489840.png)

![3-Methyl-5-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2489841.png)

![3-bromo-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2489842.png)

![1'-(2,5-Dimethylfuran-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2489843.png)

![N-(4-bromophenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2489844.png)

![2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B2489845.png)

![N-[(4-fluorophenyl)methyl]-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2489847.png)

![Tributylamine 2-hydroxy-2-(4-hydroxybenzo[b]thiophen-7-yl)acetate](/img/structure/B2489850.png)